molecular formula C7H6ClF3N2O B8522277 5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxaldehyde

5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxaldehyde

Cat. No.: B8522277
M. Wt: 226.58 g/mol
InChI Key: XNAHLEYQKBARSU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxaldehyde is a useful research compound. Its molecular formula is C7H6ClF3N2O and its molecular weight is 226.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C7H6ClF3N2O/c1-2-13-6(8)4(3-14)5(12-13)7(9,10)11/h3H,2H2,1H3

InChI Key

XNAHLEYQKBARSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

91.1 g (591.2 mmoles) of phosphorus oxychloride was added to 18.0 g (246.3 mmoles) of N,N-dimethylformamide with ice-cooling. Thereto was added, at room temperature, 35.5 g (197.1 mmoles) of 1-ethyl-3-trifluoromethyl-1H-pyrazol-5-ol. The mixture was heated and refluxed for 3 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water with ice-cooling, and extraction with chloroform was conducted. The resulting organic layer was washed with an aqueous sodium hydrogencarbonate solution and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain a crude product of 5-chloro-1-ethyl-3-trifluoromethyl-1H-pyrazole-4-carboaldehyde.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylformamide (13.36 g 182.7 mmol) was cooled to about 0° C. and 60.69 g (395.8 mmol) of phosphoryl chloride was added dropwise with stirring to form a pink slurry. This was allowed to warm to ambient temperature and then 32.92 g (182.7 mmol) of 1-ethyl-5-hydroxy-3-(trifluoromethyl)pyrazole was added dropwise with stirring to it. There appeared to be an endotherm and the mixture became dark brown to black. The mixture was then heated at reflux (108° C.) overnight and, after cooling, was poured into an ice-water mixture with stirring. A precipitate formed and then dissolved. The solution was extracted with dichloromethane (3×150 mL) and the combined extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound as a dark brown to black oil.
Quantity
13.36 g
Type
reactant
Reaction Step One
Quantity
60.69 g
Type
reactant
Reaction Step Two
Quantity
32.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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